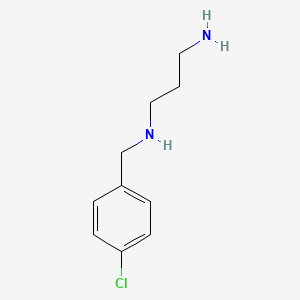

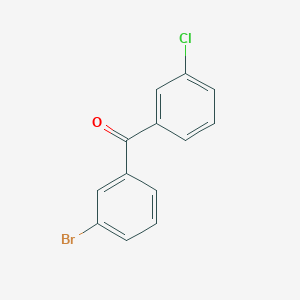

3-Bromo-3'-chlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated benzophenones like 3-Bromo-3'-chlorobenzophenone is not explicitly detailed in the provided papers. However, similar compounds have been synthesized through halogenation reactions, where bromine or chlorine is introduced to the benzophenone structure. For example, the synthesis of bromophenols has been achieved through the chlorination of water containing phenol and bromide ion, suggesting that a similar approach could be used for synthesizing brominated benzophenones .

Molecular Structure Analysis

The molecular structure of bromophenols has been extensively studied, and it is found that the presence of bromine atoms significantly influences the molecular properties due to intramolecular hydrogen bonding, steric, and inductive effects . These effects would also be relevant to 3-Bromo-3'-chlorobenzophenone, affecting its molecular geometry, electronic distribution, and reactivity.

Chemical Reactions Analysis

The chemical reactions involving bromophenols can provide insights into the reactivity of 3-Bromo-3'-chlorobenzophenone. For instance, bromophenols can undergo oxidative thermal degradation to form various products, including dibenzofurans and dioxins . This suggests that 3-Bromo-3'-chlorobenzophenone may also participate in similar degradation reactions under high-temperature conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols have been calculated using density functional theory (DFT), revealing trends such as an increase in O-H bond length and a decrease in C-O bond length with increasing bromine substitution . While 3-Bromo-3'-chlorobenzophenone does not contain these specific functional groups, the presence of bromine and chlorine is likely to affect its physical properties, such as melting point, boiling point, and solubility, as well as its chemical properties, including reactivity and acidity.

Scientific Research Applications

Interaction with Glycine and Glutamate NMDA Receptors

3-Bromo-3'-chlorobenzophenone, as a metabolite of phenazepam, impacts currents evoked by the activation of glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurons. Notably, it has an inhibitory effect on glycine receptors, which becomes more pronounced following pre-incubation with the compound. This metabolite also exhibits a slight potentiation of NMDA receptor-mediated currents after prolonged incubation (Kopanytsia, 2003).

Role in Synthesis of Carbofunctional α,β-Unsaturated Sulfides

In chemical synthesis, 3-Bromo-2-phenyl-1-indenone, a related compound, reacts with enaminothioketones to yield carbofunctional α,β-unsaturated sulfides. This showcases its utility in the synthesis of complex organic compounds (Timokhina et al., 2001).

Reactions Catalysed by Palladium Compounds

3-Bromo- or 3-iodo-cinnoline, along with 4-substituted analogues, are condensed with terminal alkynes in the presence of palladium and copper compounds, demonstrating its reactivity in the formation of 3-alkynyl-derivatives. This chemical behavior is significant for studies in organic chemistry and catalysis (Ames & Bull, 1982).

Anticancer Properties in Lung Cancer Cells

A bromophenol derivative, containing a moiety similar to 3-Bromo-3'-chlorobenzophenone, exhibits anticancer activities against human lung cancer cell lines. It induces cell cycle arrest and apoptosis, potentially signaling its relevance in cancer treatment and drug development (Guo et al., 2018).

properties

IUPAC Name |

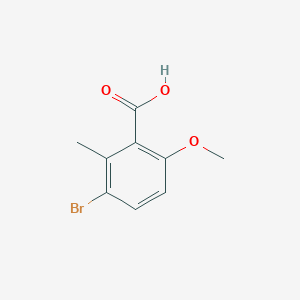

(3-bromophenyl)-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMHVTXKPGMUOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373598 |

Source

|

| Record name | 3-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-chlorobenzophenone | |

CAS RN |

75762-59-3 |

Source

|

| Record name | 3-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)